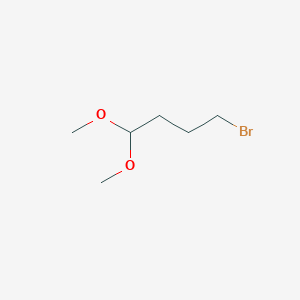

4-Bromo-1,1-dimethoxybutane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1,1-dimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNPLSCMVPQSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439579 | |

| Record name | 4-BROMO-1,1-DIMETHOXYBUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24157-02-6 | |

| Record name | 4-BROMO-1,1-DIMETHOXYBUTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,1-dimethoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Bromo-1,1-dimethoxybutane in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-1,1-dimethoxybutane, a versatile bifunctional molecule increasingly utilized in the synthesis of complex therapeutic agents. Its unique structure, featuring a reactive alkyl bromide and a protected aldehyde (as a dimethyl acetal), makes it a valuable building block, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Information

Chemical Structure:

This compound possesses a four-carbon aliphatic chain. One terminus is functionalized with a bromine atom, creating a reactive electrophilic site for nucleophilic substitution. The other end features a carbon atom bonded to two methoxy groups (-OCH₃), forming a dimethyl acetal. This acetal group serves as a stable protecting group for an aldehyde, which can be revealed under acidic conditions.

-

Chemical Name: this compound[1]

-

Synonyms: 4-Bromobutyraldehyde dimethyl acetal, Butane, 4-bromo-1,1-dimethoxy-[1]

-

InChI: 1S/C6H13BrO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3[5]

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, essential for reaction planning, safety, and handling.

| Property | Value |

| Molecular Weight | 197.07 g/mol [2] |

| Density | 1.281 g/cm³ |

| Boiling Point | 45-50 °C at 1 Torr |

| Flash Point | 59.7 °C |

| Refractive Index | 1.446 |

| Vapor Pressure | 0.887 mmHg at 25°C |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

Storage Conditions: Store sealed in a dry environment, preferably in a freezer at or below -20°C.[1]

Application in PROTAC Synthesis

This compound is a highly effective linker for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][6] The linker's role is critical, influencing the formation and stability of the key ternary complex (Target Protein - PROTAC - E3 Ligase).[7]

The dual functionality of this compound allows for a modular and sequential approach to PROTAC synthesis. The alkyl bromide provides a handle for attachment to the E3 ligase ligand, while the protected aldehyde allows for late-stage conjugation of the target protein ligand (warhead).

Experimental Protocol: Representative PROTAC Synthesis

This protocol describes a general, two-step methodology for synthesizing a hypothetical PROTAC using this compound as the linker.

Step 1: N-Alkylation of an E3 Ligase Ligand

This initial step couples the linker to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide, a common CRBN ligand).

-

Reagents and Materials:

-

Procedure:

-

Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

-

Add DIPEA (3.0 eq) to the solution, followed by the dropwise addition of this compound (1.2 eq).[8]

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[8]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate (Ligand-Linker(acetal)) by flash column chromatography on silica gel.

-

Step 2: Acetal Deprotection and Warhead Conjugation via Reductive Amination

This step first deprotects the acetal to reveal the aldehyde, which is then used to couple the warhead (containing a primary or secondary amine) via reductive amination.

-

Reagents and Materials:

-

Ligand-Linker(acetal) Intermediate from Step 1 (1.0 eq)

-

Aqueous Hydrochloric Acid (e.g., 1M HCl)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Amine-containing Warhead (Protein of Interest Ligand) (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Acetic Acid (catalytic amount)

-

-

Procedure:

-

Deprotection: Dissolve the Ligand-Linker(acetal) intermediate (1.0 eq) in a suitable solvent like THF or DCM. Add aqueous HCl and stir at room temperature for 1-4 hours, monitoring by TLC/LC-MS until the acetal is fully converted to the aldehyde. Neutralize the reaction carefully with a base (e.g., saturated NaHCO₃ solution) and extract the aldehyde product into an organic solvent. Dry the organic layer and concentrate to yield the crude Ligand-Linker(aldehyde).

-

Reductive Amination: Dissolve the crude Ligand-Linker(aldehyde) (1.0 eq) and the amine-containing warhead (1.1 eq) in an anhydrous solvent such as DCM.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Add the reducing agent, Sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the stirring mixture.

-

Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor progress by LC-MS.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the PROTAC synthesis described in the experimental protocol.

Caption: Synthetic workflow for PROTAC assembly using this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound|CAS 24157-02-6|TCIJT|製品詳細 [tci-chemical-trading.com]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. PubChemLite - this compound (C6H13BrO2) [pubchemlite.lcsb.uni.lu]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromo-1,1-dimethoxybutane for Researchers and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-1,1-dimethoxybutane, a versatile bifunctional molecule with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its characteristics, synthesis, reactivity, and its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs). All quantitative data is presented in structured tables for clarity, and key experimental methodologies are outlined. Furthermore, this guide includes a visualization of the PROTAC-mediated protein degradation pathway, a critical concept for its application in modern drug discovery.

Introduction

This compound, also known as 4-bromobutyraldehyde dimethyl acetal, is a valuable building block in organic chemistry. Its structure incorporates a terminal bromo group, which is susceptible to nucleophilic substitution and organometallic reactions, and a protected aldehyde in the form of a dimethyl acetal. This dual functionality allows for sequential and selective chemical transformations, making it a key intermediate in the synthesis of complex organic molecules.

In recent years, the significance of this compound has been further highlighted by its application as a bifunctional linker in the development of PROTACs.[][2] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases.[3][4] The linker component of a PROTAC is crucial for its efficacy, and the alkyl chain of this compound offers a synthetically accessible and tunable scaffold for this purpose.[5][6][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. This data is essential for handling, reaction planning, and safety considerations.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [8] |

| Synonyms | 4-Bromobutyraldehyde dimethyl acetal | [8] |

| CAS Number | 24157-02-6 | [8] |

| Molecular Formula | C6H13BrO2 | [8] |

| Molecular Weight | 197.07 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 79-81 °C at 11 mmHg | |

| Density | 1.281 g/cm³ | [8] |

| Refractive Index | 1.446 | [8] |

| Flash Point | 109 °C | |

| Storage | Store in a cool, dry place. Keep container tightly closed. | [8] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | Predicted δ (ppm): ~4.4 (t, 1H, CH(OCH₃)₂), 3.4 (t, 2H, CH₂Br), 3.3 (s, 6H, OCH₃), 1.9 (m, 2H, CH₂CH₂Br), 1.7 (m, 2H, CH₂CH(OCH₃)₂) |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm): ~104 (CH(OCH₃)₂), 53 (OCH₃), 34 (CH₂Br), 31 (CH₂CH₂Br), 28 (CH₂CH(OCH₃)₂) |

| IR (neat) | Predicted ν (cm⁻¹): ~2950 (C-H), 1120, 1070 (C-O), 645 (C-Br) |

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of 4-bromobutyraldehyde dimethyl acetal involves the acetalization of 4-bromobutyraldehyde. However, a more versatile approach starts from 4-bromo-1-acetoxy-1-butene, which can be converted to the desired product.

Experimental Protocol: Synthesis from 4-bromo-1-acetoxy-1-butene [9]

-

Reaction Setup: A mixture of 4-bromo-1-acetoxy-1-butene (1.0 eq), methanol (excess, as solvent), and a catalytic amount of a strong acid resin (e.g., Amberlyst 15) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solid catalyst is removed by filtration. The excess methanol is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the distinct functionalities of the bromo group and the dimethyl acetal.

-

Bromo Group: The primary alkyl bromide is a good leaving group and readily participates in nucleophilic substitution reactions (SN2) with a wide range of nucleophiles, including amines, azides, cyanides, alkoxides, and thiolates. This allows for the introduction of diverse functional groups at the terminus of the butane chain. It can also be converted into a Grignard reagent by reacting with magnesium metal, which can then be used in various carbon-carbon bond-forming reactions.

-

Dimethyl Acetal Group: The dimethyl acetal serves as a protecting group for the aldehyde functionality. It is stable under neutral and basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. This orthogonal reactivity allows for selective manipulation of the bromo group without affecting the aldehyde.

Application in Drug Development: PROTACs

A significant and expanding application of this compound is in the field of drug discovery, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2]

Role as a Bifunctional Linker

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[3][4] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's role is to bridge these two ligands, facilitating the formation of a ternary complex (POI-PROTAC-E3 ligase).[5][6][7] The alkyl chain derived from this compound serves as a flexible and synthetically tractable linker. The length and composition of the linker are critical for the stability and geometry of the ternary complex, which ultimately determines the efficiency of protein degradation.[5][6][7]

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[3][4] The following diagram illustrates this pathway.

Caption: PROTAC-mediated protein degradation pathway.

The PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another POI molecule.

Experimental Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process. The following diagram outlines a general experimental workflow.

Caption: General workflow for PROTAC synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical entity with significant utility in both fundamental organic synthesis and applied drug discovery. Its bifunctional nature allows for the strategic and controlled introduction of different functionalities into a molecule. The growing importance of PROTACs in modern pharmacology has further elevated the status of molecules like this compound as essential components in the design and synthesis of these next-generation therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and a key application, serving as a valuable resource for researchers and professionals in the field.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound|lookchem [lookchem.com]

- 9. US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde - Google Patents [patents.google.com]

4-Bromo-1,1-dimethoxybutane molecular weight and formula

An In-depth Technical Guide on 4-Bromo-1,1-dimethoxybutane

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides core technical data for this compound.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C6H13BrO2[1][2][3][4] |

| Molecular Weight | 197.07 g/mol [1][2] |

| Monoisotopic Mass | 196.00989 Da[4] |

| CAS Number | 24157-02-6[1][2][3][5] |

Logical Relationship of Molecular Data

The following diagram illustrates the relationship between the compound and its key identifiers.

References

An In-depth Technical Guide to 4-bromo-1,1-dimethoxybutane

Abstract: This document provides a comprehensive technical overview of 4-bromo-1,1-dimethoxybutane (CAS No. 24157-02-6). It details the compound's IUPAC nomenclature, physicochemical properties, synthesis protocols, and key applications in modern organic synthesis, particularly its emerging role as a versatile bifunctional linker. This guide is intended for researchers, chemists, and professionals in the fields of drug development and materials science who require detailed technical data and established experimental methodologies for the application of this reagent.

Compound Identification and Nomenclature

The chemical structure Br(CH₂)₃CH(OCH₃)₂ is systematically named under IUPAC guidelines. The principal functional group is the acetal, located at one end of a four-carbon chain. Numbering begins at the acetal carbon (C1), resulting in the following nomenclature:

-

IUPAC Name: this compound

-

Synonyms: 4-Bromobutyraldehyde dimethyl acetal, 4,4-dimethoxybutylbromide[1]

Physicochemical and Spectroscopic Data

Quantitative analysis of this compound reveals properties characteristic of a bifunctional alkyl halide and acetal. The data presented below are crucial for designing reaction conditions, purification procedures, and ensuring safe handling.

| Property | Value | Reference |

| Molecular Weight | 197.072 g/mol | [1] |

| Exact Mass | 196.00989 Da | [1][3] |

| Density | 1.281 g/cm³ | [1] |

| Boiling Point | 45-50 °C at 1 Torr | [1] |

| Flash Point | 59.695 °C | [1] |

| Refractive Index | 1.446 | [1] |

| Vapor Pressure | 0.887 mmHg at 25°C | [1] |

| LogP | 1.78 | [1] |

| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | [1] |

Core Applications in Organic Synthesis

This compound is a valuable bifunctional building block. The differential reactivity of its two functional groups—the primary alkyl bromide and the acid-labile dimethyl acetal—allows for its strategic use in multi-step syntheses.

-

Protected Aldehyde Synthon: The 1,1-dimethoxy group serves as a stable protecting group for a terminal aldehyde. This acetal functionality is robust under basic and nucleophilic conditions, allowing for selective reactions at the bromide terminus.[4] Subsequent deprotection under acidic conditions readily reveals the aldehyde for further transformations.

-

Grignard and Organometallic Reagents: The alkyl bromide can be converted into a Grignard reagent or other organometallic species. This transformation creates a nucleophilic carbon center, which can be used to form new carbon-carbon bonds, while the acetal remains intact.

-

PROTAC Linker Synthesis: In the field of targeted protein degradation, this molecule serves as a PROTAC (Proteolysis Targeting Chimera) linker.[2] Its four-carbon aliphatic chain can be incorporated into the linker structure that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[2]

Experimental Protocols

Protocol for Synthesis of this compound

The synthesis of the title compound is typically achieved through the acetalization of 4-bromobutanal.[5] The aldehyde itself is often generated in situ or used promptly due to its instability. A generalized and reliable method involves the acid-catalyzed reaction of 4-bromobutanal with an orthoformate or methanol.

Materials:

-

4-Bromobutanal (1.0 eq)

-

Trimethyl orthoformate (1.5 eq)

-

Methanol (as solvent)

-

Anhydrous p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask under an argon atmosphere, add 4-bromobutanal and methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Add trimethyl orthoformate, followed by the catalytic amount of p-TsOH.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting aldehyde is consumed.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

Protocol for Grignard Reagent Formation and Subsequent Aldehyde Addition

This protocol details the use of this compound as a precursor to a Grignard reagent, which is then used in a reaction with an electrophile like benzaldehyde.

Materials:

-

Magnesium turnings (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

This compound (1.0 eq)

-

A small crystal of iodine (as an initiator)

-

Benzaldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

In an oven-dried, three-necked flask equipped with a reflux condenser and dropping funnel under argon, place the magnesium turnings and the iodine crystal.

-

Gently heat the flask with a heat gun to activate the magnesium and sublime the iodine, then allow it to cool.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve this compound in anhydrous THF and add it to the dropping funnel. Add approximately 10% of this solution to the magnesium suspension.

-

Observe for signs of reaction initiation (e.g., bubbling, heat generation). If the reaction does not start, gently warm the flask.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding saturated NH₄Cl solution.

-

Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting alcohol by flash column chromatography.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[6] It may be harmful if inhaled, swallowed, or absorbed through the skin.[7] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is required.[6] Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.[1][7]

Visualized Workflows and Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Caption: Synthesis and deprotection workflow for this compound.

Caption: Logical workflow for using the compound as a Grignard synthon.

References

- 1. This compound|lookchem [lookchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. PubChemLite - this compound (C6H13BrO2) [pubchemlite.lcsb.uni.lu]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. CAS 38694-47-2: 4-Bromobutanal | CymitQuimica [cymitquimica.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. mrcgene.com [mrcgene.com]

Spectroscopic Profile of 4-Bromo-1,1-dimethoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-1,1-dimethoxybutane, a valuable building block in organic synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.40 | Triplet | 1H | H-1 |

| ~3.41 | Triplet | 2H | H-4 |

| ~3.32 | Singlet | 6H | 2 x -OCH₃ |

| ~1.98 | Quintet | 2H | H-3 |

| ~1.78 | Quintet | 2H | H-2 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~104.0 | C-1 |

| ~52.5 | -OCH₃ |

| ~33.0 | C-4 |

| ~31.0 | C-2 |

| ~28.0 | C-3 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H (alkane) stretching |

| 1470-1430 | Medium | C-H bending |

| 1190-1075 | Strong | C-O (acetal) stretching |

| 650-550 | Medium-Strong | C-Br stretching |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 198/196 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 167/165 | [M - OCH₃]⁺ |

| 117 | [M - Br]⁺ |

| 75 | [CH(OCH₃)₂]⁺ (Base peak) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) within a clean, dry NMR tube.

-

The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, standard acquisition parameters are used, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is run, with a longer acquisition time or a higher number of scans to compensate for the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

-

As this compound is a liquid at room temperature, a neat sample is used.

-

A small drop of the compound is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The prepared salt plates are mounted in the instrument's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared by dissolving a small amount of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The final concentration is typically in the range of 1-10 µg/mL.

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer, commonly via direct infusion or coupled with a gas chromatography (GC) or liquid chromatography (LC) system.

-

Electron ionization (EI) is a common method for fragmenting the molecule.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

4-Bromo-1,1-dimethoxybutane: A Versatile Four-Carbon Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,1-dimethoxybutane is a valuable bifunctional reagent in organic chemistry, serving as a versatile four-carbon building block for the synthesis of a wide array of complex molecules. Its structure incorporates a terminal primary bromide, amenable to nucleophilic substitution and organometallic reagent formation, and a dimethyl acetal, which acts as a stable protecting group for an aldehyde functionality. This unique combination allows for selective transformations at either end of the butane chain, making it a strategic component in multistep syntheses. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with experimental protocols and data presented for ease of reference.

Physicochemical Properties

This compound is a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃BrO₂ | , |

| Molecular Weight | 197.07 g/mol | , |

| CAS Number | 24157-02-6 | , |

| Boiling Point | 45-50 °C at 1 Torr | [1] |

| Density | 1.281 g/cm³ | [1] |

| Refractive Index | 1.446 | [1] |

| Flash Point | 59.695 °C | [1] |

| Storage Temperature | Store in freezer, under -20°C, sealed in dry | [1] |

Spectroscopic Data

While comprehensive spectral data should be obtained on the specific batch being used, the following provides expected spectroscopic characteristics for this compound.

| Technique | Expected Data |

| ¹H NMR | Expected signals include a triplet for the methine proton (CH(OCH₃)₂), multiplets for the methylene protons (CH₂), and a triplet for the methylene protons adjacent to the bromine. The methoxy groups will appear as a singlet. |

| ¹³C NMR | Expected signals for the four distinct carbon environments of the butane chain and the two equivalent methoxy carbons. |

| IR | Characteristic C-O stretching frequencies for the ether linkages and C-H stretching for the alkyl chain. |

| Mass Spec | The molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine. |

Synthesis of this compound

A convenient synthesis of 4-halobutyraldehyde acetals, including the bromo derivative, has been developed from cyclopropanecarboxaldehyde. This method provides a more efficient alternative to older, multi-step procedures.

Synthetic Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of 4-Bromobutyraldehyde Dimethyl Acetal

Materials:

-

Cyclopropanecarboxaldehyde

-

Acetyl bromide

-

Zinc chloride (anhydrous)

-

Methanol (anhydrous)

-

Amberlyst-15 acidic ion-exchange resin

-

Inert solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Synthesis of 4-bromo-1-acetoxy-1-butene

-

To a solution of cyclopropanecarboxaldehyde in an inert solvent, add a catalytic amount of anhydrous zinc chloride.

-

Cool the mixture in an ice bath and add acetyl bromide dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-bromo-1-acetoxy-1-butene, which can be purified by distillation. A 79% yield has been reported for the analogous bromo enol ester.

Step 2: Synthesis of this compound

-

Dissolve 4-bromo-1-acetoxy-1-butene in excess anhydrous methanol.

-

Add Amberlyst-15 resin to the solution.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC). A 71% yield has been reported for this step.

-

Filter off the Amberlyst-15 resin and wash with methanol.

-

Remove the methanol under reduced pressure.

-

The residue can be purified by vacuum distillation to afford this compound.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a highly useful building block. The bromo group can be displaced by nucleophiles or used to form an organometallic reagent, while the acetal protects the aldehyde, which can be deprotected under acidic conditions.

Grignard Reagent Formation and Subsequent Reactions

The primary bromide can be converted to a Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds. The acetal is stable under these basic conditions.

Caption: Grignard Reaction Workflow.

Experimental Protocol: Grignard Reaction with an Aldehyde

Materials:

-

This compound

-

Magnesium turnings (activated)

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde (RCHO)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

-

Add a solution of this compound in anhydrous THF dropwise to initiate the Grignard formation.

-

Once the Grignard reagent has formed, cool the solution in an ice bath.

-

Add a solution of the aldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until complete.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography.

-

The acetal can be deprotected by stirring with aqueous acid to yield the final hydroxy aldehyde.

Williamson Ether Synthesis

The electrophilic carbon bearing the bromine is susceptible to nucleophilic attack by alkoxides or phenoxides to form ethers.

Caption: Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis with a Phenol

Materials:

-

Phenol (ArOH)

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous solvent (e.g., DMF or THF)

-

This compound

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the phenol in an anhydrous solvent under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Add this compound to the resulting phenoxide solution.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography.

Synthesis of Tryptamines

4-Halobutyraldehyde acetals are key intermediates in the Fischer indole synthesis to produce substituted tryptophols and tryptamines, which are important scaffolds in medicinal chemistry. The synthesis involves the reaction of a phenylhydrazine with 4-aminobutanal, which is derived from 4-halobutyraldehyde acetals.

PROTAC Linkers

This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] The bromo group allows for conjugation to one of the ligands, and the protected aldehyde can be deprotected and further functionalized to connect to the second ligand.[2]

Deprotection of the Acetal

The dimethyl acetal can be readily hydrolyzed to the corresponding aldehyde under acidic conditions.

Caption: Acetal Deprotection.

Experimental Protocol: Acetal Deprotection

Materials:

-

Acetal-protected compound

-

Acetone (or other suitable solvent)

-

Aqueous acid (e.g., 1 M HCl or p-toluenesulfonic acid in water)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the acetal-protected compound in a suitable solvent like acetone.

-

Add the aqueous acid and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the deprotected aldehyde, which can be purified if necessary.

Conclusion

This compound is a highly effective and versatile four-carbon building block in organic synthesis. Its orthogonal reactivity, with a readily displaceable bromide and a stable aldehyde protecting group, provides chemists with a powerful tool for the construction of complex molecular architectures. The applications highlighted in this guide, from fundamental carbon-carbon bond formations to the synthesis of biologically active molecules and novel therapeutic modalities like PROTACs, underscore the significance of this reagent in modern drug discovery and development. The provided protocols offer a starting point for researchers to incorporate this valuable synthetic intermediate into their research programs.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1,1-dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,1-dimethoxybutane, also known as 4-bromobutyraldehyde dimethyl acetal, is a versatile bifunctional molecule utilized in organic synthesis. Its chemical structure incorporates a terminal bromoalkane and a dimethyl acetal, the latter serving as a protected aldehyde. This arrangement allows for selective transformations at either functional group, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and PROTAC (Proteolysis Targeting Chimera) linkers.[1] This guide provides a comprehensive overview of its reactivity, including key reactions, experimental protocols, and quantitative data.

Core Reactivity Principles

The reactivity of this compound is dictated by its two primary functional groups: the bromoalkane and the dimethyl acetal .

-

Bromoalkane Moiety : The carbon-bromine bond is susceptible to nucleophilic attack and the formation of organometallic reagents. As a primary alkyl bromide, it can undergo both S(_N)2 and E2 reactions, with the former generally favored under non-hindered, non-strongly basic conditions.

-

Dimethyl Acetal Moiety : This group serves as a protecting group for a butyraldehyde functionality. It is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde. This orthogonal reactivity is crucial for multi-step syntheses.

Key Reactions and Transformations

Grignard Reagent Formation and Subsequent Reactions

One of the most valuable transformations of this compound is its conversion to the corresponding Grignard reagent, 4-(dimethoxymethyl)butylmagnesium bromide. This is achieved by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The acetal group is stable under these conditions, allowing for the selective formation of the organometallic species.

The resulting Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles to form new carbon-carbon bonds.

Reaction Scheme:

Caption: Formation of the Grignard reagent and subsequent reaction with an electrophile.

Nucleophilic Substitution Reactions

The primary bromide in this compound is susceptible to nucleophilic substitution, primarily via an S(_N)2 mechanism. This allows for the introduction of a variety of functional groups at the terminal position. Common nucleophiles include azide, cyanide, amines, and alkoxides.

Reaction Scheme:

Caption: General schematic for the nucleophilic substitution of this compound.

Deprotection of the Acetal

The dimethyl acetal group can be readily removed to unveil the aldehyde functionality. This is typically achieved through acid-catalyzed hydrolysis, using a dilute acid in the presence of water. This transformation is crucial for subsequent reactions involving the aldehyde, such as reductive amination, Wittig reactions, or oxidations.

Reaction Scheme:

Caption: Acid-catalyzed deprotection of the dimethyl acetal to yield the corresponding aldehyde.

Data Presentation

The following tables summarize the key reactive transformations of this compound.

| Reaction Type | Reactant | Reagents and Conditions | Product | Typical Yield (%) |

| Grignard Formation | This compound | Mg, anhydrous Et₂O or THF, reflux | 4-(Dimethoxymethyl)butylmagnesium bromide | > 90 (in situ) |

| Nucleophilic Substitution | This compound | NaN₃, DMSO, 90-100 °C | 4-Azido-1,1-dimethoxybutane | 80-95 |

| Nucleophilic Substitution | This compound | NaCN, DMSO, 90 °C | 5,5-Dimethoxypentanenitrile | 80-90 |

| Nucleophilic Substitution | This compound | Aniline, K₂CO₃, DMF, 80 °C | N-(4,4-Dimethoxybutyl)aniline | 75-85 |

| Acetal Deprotection | This compound derivative | Dilute HCl or H₂SO₄, Acetone/H₂O | Corresponding Aldehyde | > 90 |

Experimental Protocols

The following are representative experimental protocols for the key reactions of this compound.

Preparation of 4-(Dimethoxymethyl)butylmagnesium bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Iodine (a single crystal)

-

Anhydrous diethyl ether (Et₂O)

-

This compound

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

-

All glassware must be thoroughly dried in an oven and assembled under a nitrogen atmosphere.

-

Place magnesium turnings (1.2 eq) and a crystal of iodine in the reaction flask.

-

Add a small amount of anhydrous Et₂O to cover the magnesium.

-

Prepare a solution of this compound (1.0 eq) in anhydrous Et₂O in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate initiation. Gentle heating may be required.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

The resulting grey-black solution of the Grignard reagent is used immediately in the next step.

Synthesis of 4-Azido-1,1-dimethoxybutane

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract the product with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography.

Deprotection to 4-Bromobutanal

Materials:

-

This compound

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Add a catalytic amount of 1 M HCl.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromobutanal.

Mandatory Visualizations

Experimental Workflow: Grignard Reaction and Nucleophilic Addition

Caption: Workflow for the formation of the Grignard reagent and subsequent reaction.

Logical Relationship: Competing Pathways at the Bromoalkane Moiety

Caption: Factors influencing the competition between SN2 and E2 pathways.

Conclusion

This compound is a highly useful and versatile building block in modern organic synthesis. Its orthogonal functional groups allow for a wide range of selective transformations, making it an attractive starting material for the synthesis of complex molecules in the pharmaceutical and materials science industries. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective application in research and development.

References

The Versatile Building Block: A Technical Guide to 4-Bromo-1,1-dimethoxybutane in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,1-dimethoxybutane, also known as 4-bromobutyraldehyde dimethyl acetal, is a valuable bifunctional molecule in organic synthesis. Its structure incorporates a stable dimethyl acetal protecting group for an aldehyde functionality and a reactive primary alkyl bromide. This unique combination allows for its use as a versatile four-carbon building block in a variety of chemical transformations, enabling the strategic introduction of a protected aldehyde for subsequent elaboration. This technical guide provides an in-depth overview of the key applications of this compound in research, with a focus on its role in alkylation reactions and as a precursor to important synthetic intermediates.

Core Applications: A Gateway to Functionalized Molecules

The primary utility of this compound lies in its ability to act as a potent electrophile in nucleophilic substitution reactions. The carbon-bromine bond is susceptible to attack by a wide range of nucleophiles, allowing for the facile construction of new carbon-carbon and carbon-heteroatom bonds. The acetal group remains stable under these conditions, masking the aldehyde functionality until its desired release through acidic hydrolysis.

A key application of this reactivity is in the synthesis of 4-(N,N-disubstituted amino)butyraldehyde acetals, which are crucial intermediates in the preparation of various tryptamine derivatives with significant pharmacological activities. The following sections will detail the experimental protocol for a closely related transformation and discuss the broader implications for research and drug development.

Experimental Protocols

While specific literature detailing extensive use of this compound is not abundant, the reactivity of the analogous 4-chlorobutanal dimethyl acetal provides a well-documented and representative experimental framework. The following protocol, adapted from the synthesis of 4-(N,N-dimethylamino)butanal dimethyl acetal, illustrates the typical reaction conditions for the nucleophilic displacement of the halogen.

Synthesis of 4-(N,N-Dimethylamino)butanal Dimethyl Acetal from 4-Chlorobutanal Dimethyl Acetal

This two-stage process highlights the conversion of a 4-halobutanal acetal to a key amine intermediate.

Stage 1: Preparation of 4-Chlorobutanal Dimethyl Acetal (2)

The synthesis begins with the commercially available sodium salt of 4-chloro-1-hydroxy butane sulfonic acid (4), which is converted in situ to 4-chlorobutyraldehyde (3). This is immediately followed by acetalization with methanol in the presence of a catalytic amount of sulfuric acid to yield 4-chlorobutanal dimethyl acetal (2).

-

Materials:

-

Sodium salt of 4-chloro-1-hydroxy butane sulfonic acid (4)

-

Methanol

-

Concentrated Sulfuric Acid

-

Methylene dichloride

-

5% aqueous sodium bicarbonate solution

-

10% salt solution

-

Sodium sulfate

-

-

Procedure:

-

The unisolated 4-chlorobutyraldehyde (3) is generated from the sodium salt of 4-chloro-1-hydroxy butane sulfonic acid (4) under alkaline conditions.

-

Methanol (2.375 mol) is added to the filtrate, and the reaction mixture is stirred for 15 minutes.

-

Concentrated sulfuric acid is added dropwise over 30 minutes at 25-30 °C with vigorous stirring.

-

The solution is stirred for an additional 3 hours, and the solid is filtered.

-

The filtrate is washed with 5% aqueous sodium bicarbonate solution (300 mL) followed by 10% salt solution (500 mL).

-

The organic layer is dried over sodium sulfate and concentrated under vacuum.

-

The crude product is distilled to afford 4-chlorobutanal dimethyl acetal (2) as a colorless liquid.

-

Stage 2: Synthesis of 4-(N,N-Dimethylamino)butanal Dimethyl Acetal (1)

The second stage involves the nucleophilic displacement of the chloride with dimethylamine. This step is directly analogous to the reaction that would be performed with this compound, with the bromo- derivative expected to be more reactive.

-

Materials:

-

4-Chlorobutanal dimethyl acetal (2)

-

Aqueous dimethylamine solution

-

Methylene chloride

-

5% NaHCO₃ solution

-

Brine solution

-

-

Procedure:

-

4-Chlorobutanal dimethyl acetal (100 g, 0.655 mol) is dissolved in aqueous dimethylamine solution (200 mL) and stirred for 15 minutes at ambient temperature.

-

The reaction mixture is then warmed to 50 °C and stirred for 3 hours.

-

After cooling to room temperature, the product is extracted with methylene chloride (2 x 250 mL).

-

The combined organic layers are washed with 5% NaHCO₃ solution (2 x 100 mL) and brine solution (2 x 100 mL).

-

The organic layer is evaporated, and the residue is distilled to afford 4-(N,N-dimethylamino)butanal dimethyl acetal (1) as a colorless liquid.

-

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 4-(N,N-dimethylamino)butanal dimethyl acetal from the chloro-analog, as reported by S.A. Babu et al. The higher reactivity of the carbon-bromine bond in this compound would be expected to lead to similar or potentially higher yields under optimized conditions.

| Stage | Product | Starting Material | Yield (%) | Purity (by GC) (%) | Boiling Point |

| 1 | 4-Chlorobutanal dimethyl acetal (2) | Sodium salt of 4-chloro-1-hydroxy butane sulfonic acid (4) | 87 | 98.5 | 50 °C / 8.5 mm Hg |

| 2 | 4-(N,N-Dimethylamino)butanal dimethyl acetal (1) | 4-Chlorobutanal dimethyl acetal (2) | 84 | 99.6 | 40 °C / 1 mm Hg |

Visualizing the Synthetic Workflow

The synthetic pathway described can be visualized as a straightforward, two-step process. The first step involves the formation of the key halo-acetal intermediate, and the second step is the introduction of the desired nucleophile.

Caption: Synthetic workflow for 4-(N,N-dimethylamino)butanal dimethyl acetal.

Logical Relationship in Reactivity

The utility of this compound stems from the orthogonal reactivity of its two functional groups. The alkyl bromide serves as an electrophilic site for bond formation, while the acetal acts as a stable protecting group for the latent aldehyde functionality. This relationship allows for a sequential reaction strategy.

Commercial Availability and Synthetic Utility of 4-Bromo-1,1-dimethoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic applications of 4-Bromo-1,1-dimethoxybutane (CAS No. 24157-02-6), a valuable bifunctional building block in organic synthesis. Its utility lies in the presence of a reactive primary bromide and a protected aldehyde functionality in the form of a dimethyl acetal, allowing for sequential and regioselective transformations.

Commercial Availability

This compound, also known as 4-bromobutyraldehyde dimethyl acetal, is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with common pack sizes ranging from milligrams to several grams. For larger-scale applications, some suppliers offer custom synthesis services.

Below is a summary of representative commercial suppliers and their typical product offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name | Purity | Available Quantities |

| Sigma-Aldrich | This compound | - | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |

| Dayang Chem (Hangzhou) Co.,Ltd | This compound | Custom | Gram to bulk quantities[1] |

| MedChemExpress | This compound | High Purity | Inquire for details |

| Manchester Organics | 4-bromo-1,1-dimethoxy-butane | - | Inquire for details[2] |

| LookChem (multiple listings) | This compound | ≥95% | 100 mg to 2 g[1] |

| BLD Pharm | This compound | - | Inquire for details[3] |

| TCI | This compound | - | Inquire for details[2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for reaction planning and safety considerations.

| Property | Value |

| Molecular Formula | C₆H₁₃BrO₂ |

| Molecular Weight | 197.07 g/mol |

| CAS Number | 24157-02-6 |

| Boiling Point | 45-50 °C (1 Torr)[1] |

| Density | 1.281 g/cm³[1] |

| Refractive Index | 1.446[1] |

| Flash Point | 59.695 °C[1] |

| Storage Temperature | Sealed in dry, Store in freezer, under -20°C[1] |

Synthetic Applications and Experimental Protocols

The primary utility of this compound in organic synthesis stems from its ability to act as a four-carbon building block. The bromo group serves as a handle for nucleophilic substitution or the formation of organometallic reagents, while the dimethyl acetal protects a reactive aldehyde functionality that can be unmasked in a later synthetic step.

A common and important application is the N-alkylation of heterocyclic compounds, such as indoles. The indole scaffold is a core component of many pharmaceuticals and biologically active molecules. The following section provides a detailed, representative protocol for the N-alkylation of indole using this compound. This procedure is based on established methods for the N-alkylation of indoles.[4][5]

Experimental Protocol: N-Alkylation of Indole with this compound

Reaction Scheme:

Materials and Reagents:

-

Indole

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation: A round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. The flask is cooled to 0 °C in an ice bath.

-

Deprotonation: A solution of indole (1.0 equivalent) in a minimal amount of anhydrous DMF is added dropwise to the stirred suspension of sodium hydride. The reaction mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

-

Alkylation: this compound (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-(4,4-dimethoxybutyl)-1H-indole.

Visualizing the Workflow and Synthetic Pathways

To better illustrate the experimental process and the synthetic potential of this compound, the following diagrams are provided.

Caption: Experimental workflow for the N-alkylation of indole.

Caption: Key synthetic pathways of this compound.

References

An In-depth Technical Guide to 4-Bromo-1,1-dimethoxybutane: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 4-Bromo-1,1-dimethoxybutane (CAS No. 24157-02-6), a key building block in organic synthesis, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C6H13BrO2 |

| Molecular Weight | 197.07 g/mol [1][2] |

| Boiling Point | 45-50°C (at 1 Torr) |

| Flash Point | 59.695°C[1] |

| Density | 1.281 g/cm³[1] |

| Refractive Index | 1.446[1] |

| Vapor Pressure | 0.887 mmHg at 25°C[1] |

| Water Solubility | Information not available |

| Appearance | Clear liquid |

Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its potential hazards is essential for safe handling.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 |

Hazard and Precautionary Statements:

| Code | Statement |

| H302 | Harmful if swallowed.[2] |

| H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[2] |

| H335 | May cause respiratory irritation.[2] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict protocols must be followed when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

General Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not inhale vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

Storage Guidelines

Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.

| Storage Condition | Recommendation |

| Temperature | Store in a freezer, under -20°C.[1][2] |

| Atmosphere | Sealed in a dry environment.[1][2] |

| Incompatible Materials | Strong oxidizing agents, strong bases.[3] |

| Container | Keep in a tightly closed container. |

The following diagram illustrates the relationship between improper storage conditions and potential hazards.

Caption: The relationship between improper storage and potential hazards.

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

While specific experimental protocols for this compound are highly dependent on the nature of the research, the following general workflow for a reaction work-up involving a similar bromo-compound can be adapted. This is a general guideline and may require optimization.[4]

General Work-up Procedure:

-

Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a suitable quenching agent (e.g., saturated aqueous ammonium chloride for organometallic reactions, or water/brine for others) with vigorous stirring.[4]

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) multiple times.[4]

-

Washing: Combine the organic layers and wash with water and then brine to remove any residual water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.

References

The Dimethoxyacetal Group: An In-depth Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Among the arsenal of protective strategies, the dimethoxyacetal group stands out for its reliability in masking the reactivity of diols and carbonyl functionalities. This technical guide provides a comprehensive overview of the dimethoxyacetal protecting group, detailing its chemical properties, formation and cleavage protocols, stability, and strategic applications in complex molecule synthesis.

Core Principles of Dimethoxyacetal Protection

Dimethoxyacetals, a subclass of acetals, are valued for their pronounced stability under neutral to strongly basic conditions, rendering them inert to a wide array of nucleophiles, bases, and reducing agents.[1] Their utility is underscored by their facile removal under mild acidic conditions, allowing for selective deprotection without compromising other acid-sensitive moieties in a molecule.[1]

The formation of a dimethoxyacetal, specifically the isopropylidene ketal from 2,2-dimethoxypropane, is an acid-catalyzed process that converts a 1,2- or 1,3-diol into a cyclic acetal.[2] This transformation is reversible and governed by Le Chatelier's principle; the removal of the methanol byproduct drives the equilibrium towards the protected diol.[3] Conversely, deprotection is achieved by treatment with aqueous acid, which hydrolyzes the acetal to regenerate the diol and acetone.[1]

Quantitative Stability Analysis

The stability of acetal protecting groups is critically dependent on pH. While qualitatively known to be stable in basic media and labile in acidic media, quantitative data allows for precise planning of synthetic routes. The following table summarizes the hydrolysis half-life of an analogous alkoxyisopropyl acetal protecting group at various pH values, providing a quantitative insight into its stability.

| pH | Half-life (t½) at 25.0 °C |

| 4.94 | Data available in source |

| 5.50 | Data available in source |

| 6.00 | Data available in source |

| 6.82 | Data available in source |

| > 7 | Highly stable |

Data extrapolated from a study on 2-alkoxypropan-2-yl groups, which are structurally similar to dimethoxyacetals and exhibit comparable pH-rate profiles. A strict first-order dependence of the hydrolysis rate on the hydronium ion concentration is observed in the pH range of 4.94 to 6.82.[1]

Experimental Protocols

Detailed methodologies for the formation and cleavage of the dimethoxyacetal protecting group are essential for reproducible results in a laboratory setting.

Protection of a 1,2-Diol using 2,2-Dimethoxypropane

Objective: To protect a 1,2-diol as a cyclic dimethoxyacetal (isopropylidene ketal).

Materials:

-

1,2-diol (1.0 equiv)

-

2,2-dimethoxypropane (1.5 - 2.0 equiv)

-

Anhydrous p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) (0.05 - 0.1 equiv)

-

Anhydrous acetone or dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, DCM)

Procedure:

-

Dissolve the 1,2-diol in anhydrous acetone or DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2,2-dimethoxypropane to the solution.

-

Add the acid catalyst (p-TsOH or CSA) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

-

If acetone is used as the solvent, remove it under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired protected diol.[1][4]

Deprotection of a Dimethoxyacetal

Objective: To cleave the dimethoxyacetal protecting group to regenerate the diol.

Materials:

-

Dimethoxyacetal-protected compound (1.0 equiv)

-

Aqueous acetic acid (e.g., 80% AcOH in water) or dilute hydrochloric acid (e.g., 1M HCl)

-

Tetrahydrofuran (THF) or acetone as a co-solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the protected compound in a mixture of THF (or acetone) and aqueous acetic acid or dilute HCl.

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

-

Once the starting material is consumed, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Remove the organic co-solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected diol.[1][5]

Reaction Mechanisms and Workflows

Visualizing the chemical transformations and experimental sequences is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the key mechanisms and a typical workflow.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules, such as many drug candidates, multiple functional groups often require protection. An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct conditions, allowing for selective deprotection at various stages of a synthesis.[6] The dimethoxyacetal group is a valuable component of such strategies. For instance, a dimethoxyacetal (acid-labile) can be used alongside a benzyl ether (removed by hydrogenolysis) and a silyl ether (removed by fluoride ions). This allows for the sequential unmasking of different hydroxyl groups within the same molecule to perform specific chemical transformations at each site.

Applications in Drug Development and Total Synthesis

The stability of the dimethoxyacetal group to a wide range of reaction conditions, coupled with its mild deprotection protocol, makes it a workhorse in the total synthesis of natural products and the development of new pharmaceutical agents. For example, in the synthesis of complex polyketides or carbohydrates, the protection of vicinal diols as isopropylidene ketals is a common and effective strategy to prevent unwanted side reactions during oxidation, reduction, or carbon-carbon bond-forming steps. The use of aminoacetaldehyde dimethyl acetal as a building block in the synthesis of drugs like ivabradine and praziquantel further highlights the importance of this protecting group in the pharmaceutical industry.

Conclusion

The dimethoxyacetal protecting group is a robust and versatile tool for the synthetic chemist. Its well-defined conditions for formation and cleavage, coupled with its predictable stability, make it an excellent choice for the protection of diols and carbonyls in the synthesis of complex molecules. A thorough understanding of its properties, as detailed in this guide, is essential for its effective implementation in research and drug development, ultimately enabling the efficient construction of novel chemical entities with therapeutic potential.

References

- 1. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]